Superior Ferric Reducing Antioxidant Power (FRAP) Compared to Edaravone
In a direct head-to-head in vitro comparison, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH, the HCl salt of the target compound) demonstrated 22.5% higher ferric reducing antioxidant power (FRAP) than Edaravone (EDA). The FRAP assay measures the SET (single electron transfer) mechanism of antioxidant action [1].
| Evidence Dimension | Ferric Reducing Antioxidant Power (FRAP) |
|---|---|
| Target Compound Data | 0.98 ± 0.08 TE (Trolox Equivalents) |
| Comparator Or Baseline | Edaravone (EDA): 0.80 ± 0.01 TE |
| Quantified Difference | 22.5% higher FRAP for APH vs. EDA |
| Conditions | FRAP assay, n=3, 1 h incubation; Trolox as reference [1] |
Why This Matters
A higher FRAP value indicates a greater capacity to reduce ferric ions, which translates to more effective mitigation of oxidative stress driven by electron-transfer mechanisms—a key factor in selecting antioxidant candidates for therapeutic development.
- [1] Burgart YV, Makhaeva GF, Krasnykh OP, et al. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. 2022;27(22):7722. Table 1. View Source
